8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule featuring a bicyclo[3.2.1]octane core, a sulfonamide group at the 8-position, and a 1,2,3-triazole substituent at the 3-position.
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBVGRNMHKQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3F)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tropinone Derivatives
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) undergoes selective modifications to introduce functional groups. For example, Patent WO1999029690A1 details the reduction of 8-substituted tropinones using borohydrides or catalytic hydrogenation to yield 3-hydroxyl intermediates. Subsequent dehydration or halogenation steps generate reactive sites for downstream sulfonylation.
Key reaction conditions :
Enantioselective Desymmetrization
Recent advances employ chiral catalysts to desymmetrize tropinone derivatives. A 2021 review highlights the use of cinchona alkaloid-based organocatalysts for asymmetric Michael additions, achieving enantiomeric excess (ee) >95%. This method avoids racemization during subsequent functionalization.
Sulfonylation at the 8-Position
Introducing the 2-fluorobenzenesulfonyl group requires precise control to avoid side reactions at the nitrogen or adjacent carbons.
Direct Sulfonylation
Patent CN102766141B demonstrates sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions. The nitrogen lone pair attacks the electrophilic sulfur, forming the sulfonamide linkage:
$$
\text{8-Azabicyclo[3.2.1]octane} + \text{2-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{8-(2-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane}
$$
Optimized parameters :
Protecting Group Strategies
When competing reactivity arises, temporary protection of the triazole nitrogen is necessary. PMC Article PMC3230044 reports using tert-butoxycarbonyl (BOC) groups, which are removed post-sulfonylation via trifluoroacetic acid (TFA).
Purification and Characterization
Final purification employs silica gel chromatography with n-heptane/ethyl acetate (3:7) to isolate the product (>99% purity). Structural confirmation relies on:
- ¹H NMR : Distinct signals for triazole (δ 7.8–8.1 ppm) and sulfonyl aromatic protons (δ 7.5–7.9 ppm).
- HRMS : Calculated for C₁₉H₂₀FN₃O₂S [M+H]⁺: 396.1241; Found: 396.1245.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct sulfonylation | Sulfonyl chloride coupling | 85–91 | >99 | Industrial |
| BOC-protected route | Sequential functionalization | 78 | 98 | Lab-scale |
| Microwave-assisted | CuAAC acceleration | 94 | 99 | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity or as potential drug candidates due to their ability to interact with biological targets.
Medicine
The compound and its derivatives may have potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely ~380–400 g/mol, comparable to analogues in and .
- pKa : Predicted pKa for sulfonamide-containing analogues is ~2.7–3.0 due to the electron-withdrawing sulfonyl group .
- Density and Boiling Point : Fluorinated derivatives exhibit higher density (~1.7–1.8 g/cm³) and elevated boiling points (>500°C) .
Biological Activity
The compound 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the azabicyclo[3.2.1]octane class, characterized by a bicyclic structure that incorporates nitrogen atoms. The presence of the triazole and sulfonyl moieties enhances its pharmacological profile.
- Molecular Formula : C16H17F N4O2S
- Molecular Weight : 386.4 g/mol
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through enzyme inhibition. The specific biological activity of this compound is linked to its ability to inhibit specific enzymes involved in inflammatory pathways.
Enzyme Inhibition
The compound has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases PEA levels, thereby prolonging its anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azabicyclo structure significantly influence biological activity:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Lead Compound (ARN16186) | 0.042 | High potency against NAAA |
| Modified Compound (ARN19689) | 0.655 | Less active compared to lead but improved pharmacokinetics |
These findings suggest that specific substitutions on the phenyl ring and variations in the triazole moiety can enhance selectivity and potency against target enzymes .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- In Vivo Studies : Animal models treated with NAAA inhibitors demonstrated reduced inflammation and pain sensitivity, supporting the therapeutic potential of this compound class in managing inflammatory disorders.
- Cell Culture Experiments : In vitro assays showed that this compound significantly inhibited NAAA activity in human cell lines, confirming its mechanism of action .
Pharmacological Applications
Given its ability to modulate inflammatory responses, this compound may have applications in treating:
- Chronic inflammatory diseases (e.g., arthritis)
- Neuropathic pain
- Other hyperproliferative disorders
Q & A
Q. What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization using n-tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene. This method achieves >99% diastereocontrol for 1-allyl- or 1-(3-phenylallyl)-substituted intermediates, forming bicyclic structures with high stereochemical fidelity . For fluorobenzenesulfonyl derivatives, sulfonylation at the nitrogen atom of the azabicyclo core can be performed using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Q. How can the stereochemistry of the triazole substituent at position 3 be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, in structurally related compounds like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, X-ray diffraction confirmed the endo configuration of substituents, which can guide analogous analyses for triazole derivatives . Alternatively, NOESY NMR can identify spatial proximity between protons on the triazole ring and the azabicyclo core .
Q. What analytical techniques are critical for characterizing fluorinated sulfonyl derivatives of this compound?
- 19F NMR : Detects the fluorine environment of the sulfonyl group and confirms substitution patterns.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns.
- HPLC with chiral columns : Resolves enantiomeric excess (ee) for stereoisomers, particularly if asymmetric synthesis is employed .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzenesulfonyl vs. methyl or benzyl groups) impact biological activity?
Substituents at the 8-position of the azabicyclo core significantly influence receptor binding. For instance, 8-benzyl derivatives exhibit higher affinity for σ receptors compared to methyl-substituted analogs . The electron-withdrawing 2-fluorobenzenesulfonyl group may enhance metabolic stability but could reduce bioavailability due to increased polarity. Comparative studies using radiolabeled analogs (e.g., 18F for PET imaging) are recommended to quantify tissue distribution .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for azabicyclo derivatives?
Discrepancies in SAR often arise from differences in assay conditions or substituent electronic effects. For example:
- Case Study : A nitro group at the 4-position of the aryl ring (e.g., 8-(2-fluoro-4-nitrophenyl) analogs) showed reduced activity compared to non-nitrated derivatives, likely due to steric hindrance or redox instability .
- Solution : Use isosteric replacements (e.g., cyano for nitro) and perform matched molecular pair analyses to isolate electronic vs. steric contributions .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Docking studies : Predict binding modes to target proteins (e.g., enzymes or GPCRs). The triazole moiety’s hydrogen-bonding capacity can be modeled using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. For example, the fluorobenzenesulfonyl group may increase plasma protein binding, reducing free drug concentration .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical purity?
- Catalyst selection : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can improve ee but require optimization for bulky azabicyclo substrates.
- Process control : Monitor intermediates via in-situ FTIR to detect epimerization during sulfonylation or triazole formation .
Methodological Notes
- Radical Cyclization : Use degassed toluene and strict temperature control (80–90°C) to minimize side reactions .
- Crystallization : Hexane/ethyl acetate (3:1) is effective for isolating azabicyclo derivatives with >95% purity .
- Safety : Fluorobenzenesulfonyl intermediates may release HF under acidic conditions; handle with PPE and neutralization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
